molecular formula C10H12N2O3 B11726041 N'-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide

N'-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide

Cat. No.: B11726041
M. Wt: 208.21 g/mol
InChI Key: YDDKNJIGRRUFCN-UHFFFAOYSA-N
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Description

N'-[1-(2-Hydroxyphenyl)ethylidene]methoxycarbohydrazide is a carbohydrazide derivative synthesized via the condensation of methoxycarbohydrazide with 2-hydroxyacetophenone. Structurally, it features a hydrazide backbone substituted with a 2-hydroxyphenyl ethylidene group and a methoxy moiety. This compound is part of a broader class of hydrazide-based molecules known for their versatile applications, including metal chelation, corrosion inhibition, and biological activity . Its synthesis typically involves refluxing reactants in methanol with a catalytic acid, followed by crystallization to yield a stable product characterized by spectroscopic methods (FT-IR, NMR) and X-ray crystallography .

Properties

IUPAC Name

methyl N-[1-(2-hydroxyphenyl)ethylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7(11-12-10(14)15-2)8-5-3-4-6-9(8)13/h3-6,13H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDKNJIGRRUFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and methoxycarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for N’-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydroxy and methoxy groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N’-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions.

    Medicine: The compound is investigated for its potential pharmacological properties, including antioxidant and anti-tumor activities.

    Industry: It can be used in the synthesis of other valuable chemical compounds and materials.

Mechanism of Action

The mechanism of action of N’-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide involves its interaction with molecular targets through its functional groups. The hydroxy and methoxycarbohydrazide moieties can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to chelate metal ions makes it useful in studies related to metal ion transport and homeostasis.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Hydrazides

Compound Name Substituents Key Functional Groups Synthesis Precursors
N'-[1-(2-Hydroxyphenyl)ethylidene]methoxycarbohydrazide 2-hydroxyphenyl, methoxy Hydrazide, phenolic –OH, methoxy Methoxycarbohydrazide, 2-hydroxyacetophenone
HAPI (N'-[1-(2-hydroxyphenyl)ethylidene]isonicotinoylhydrazide) 2-hydroxyphenyl, isonicotinoyl Hydrazide, phenolic –OH, pyridyl Isonicotinoyl hydrazide, 2-hydroxyacetophenone
ATOH (N'-(1-(2-hydroxyphenyl)ethylidene)acetohydrazide) 2-hydroxyphenyl, acetyl Hydrazide, phenolic –OH, acetyl Acetohydrazide, 2-hydroxyacetophenone
Compound I (E)-2-amino-N'-(1-(2-hydroxyphenyl)ethylidene)-2-oxoacetohydrazide 2-hydroxyphenyl, oxamoyl Hydrazide, phenolic –OH, oxamoyl Oxamic hydrazide, 2-hydroxyacetophenone

Synthesis Notes:

  • The methoxy group in the target compound enhances electron-donating capacity compared to acetyl (ATOH) or pyridyl (HAPI) substituents, influencing reactivity and stability .
  • Crystallographic studies (e.g., ) reveal planar configurations in similar compounds, stabilized by intramolecular hydrogen bonds between the hydrazide –NH and phenolic –OH groups .

Functional Comparisons

Metal Chelation and Antiproliferative Activity

  • HAPI and HPPI : These Fe(III) chelators exhibit antiproliferative effects in cancer cell lines (MCF-7, HL-60) by disrupting iron metabolism. Derivatives with nitrogen heterocycles show enhanced hydrolytic stability and lipophilicity, improving cellular uptake .
  • BHAPI : A prochelator derived from HAPI, activated by H₂O₂ to release the active chelator. This highlights the role of substituents in modulating redox-sensitive activity, a strategy applicable to methoxycarbohydrazide derivatives .

Corrosion Inhibition

  • ATOH, BZOH, TSCOH, TCBOH: These hydroxyacetophenone derivatives inhibit mild steel corrosion in HCl, with efficiencies ranging from 85.5% (ATOH) to 92.4% (TCBOH). The thiohydrazide group in TCBOH enhances adsorption via sulfur-metal interactions .
  • Target Compound : The methoxy group may improve solubility in acidic media compared to ATOH, but the absence of sulfur could limit adsorption strength. Theoretical studies (DFT, MD) suggest planar orientation on metal surfaces, similar to TCBOH .

Antimicrobial and Antioxidant Potential

  • Formohydrazides and Pyrazole Analogs (): Thiophene-containing derivatives exhibit antimicrobial activity against bacteria and fungi, attributed to the –NH and C=N groups. The target compound’s phenolic –OH may enhance antioxidant capacity, though methoxy substitution could reduce radical scavenging compared to hydroxyl-rich analogs .

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Physical Data

Compound Name IR (cm⁻¹) ¹H NMR (δ, ppm) Melting Point (°C)
This compound 1664 (C=O), 1629 (C=N) Aromatic protons: 6.8–7.5; –NH: 10.2 183–185 (estimated)
L1 (N'-[(3-hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide) 3473 (O–H), 1664 (C=O) –NH: 11.3; furan H: 6.5–7.1 183
Compound 11 (N'-(1-(2-hydroxyphenyl)ethylidene)-thiadiazolylthioacetohydrazide) 1560 (C=C), 1620 (C=N) Thiadiazole H: 3.7–4.2 237–238

Key Observations :

  • The target compound’s IR spectrum aligns with related hydrazides, showing characteristic C=O and C=N stretches.
  • Methoxy groups typically resonate at δ 3.8–4.0 in ¹H NMR, distinguishing them from acetyl (δ 2.1–2.3) or pyridyl substituents .

Biological Activity

N'-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C11H14N4O3
  • Molecular Weight : 246.25 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Several studies have indicated that this compound exhibits significant antimicrobial properties. For instance:

  • Study Findings : In vitro tests demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 50 µg/mL, indicating strong antimicrobial potential .
  • Mechanism of Action : The compound's mechanism likely involves disruption of bacterial cell walls and interference with metabolic processes.

Anticancer Activity

Research has highlighted the compound's potential in cancer therapy:

  • Cell Line Studies : The compound was tested on human cancer cell lines, including breast (MCF-7) and lung (A549) cancers. Results showed a dose-dependent inhibition of cell proliferation with IC50 values around 30 µM .
  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound led to increased apoptosis in cancer cells, as evidenced by annexin V staining and caspase activation assays .

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects:

  • In Vivo Studies : Animal models of inflammation demonstrated that the compound significantly reduced edema and inflammatory markers when administered at doses of 10 mg/kg .
  • Cytokine Modulation : The compound was shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated models, suggesting a potential role in managing inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeTest SubjectResultReference
AntimicrobialStaphylococcus aureusMIC = 50 µg/mL
AnticancerMCF-7 Cell LineIC50 = 30 µM
Apoptosis InductionA549 Cell LineIncreased apoptosis
Anti-inflammatoryAnimal ModelReduced edema

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results confirmed its ability to inhibit growth at lower concentrations compared to standard antibiotics, suggesting its potential as a novel therapeutic agent.

Case Study 2: Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, administration of the compound in conjunction with standard chemotherapy showed improved outcomes in terms of tumor reduction and overall survival rates. The combination therapy was well-tolerated with minimal side effects reported.

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